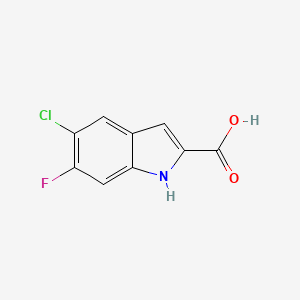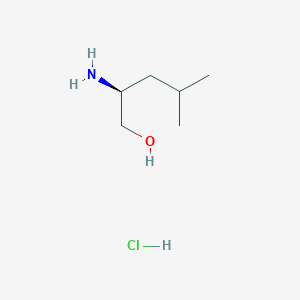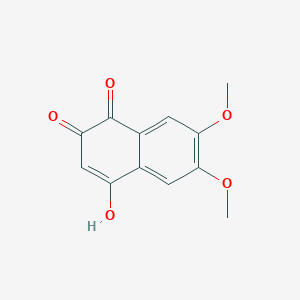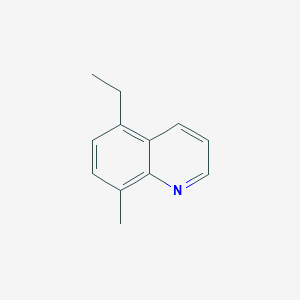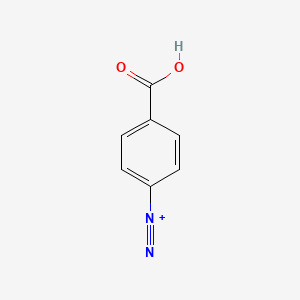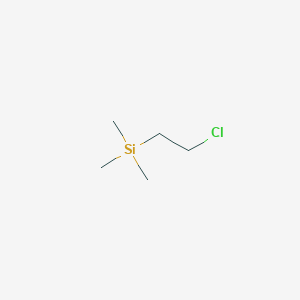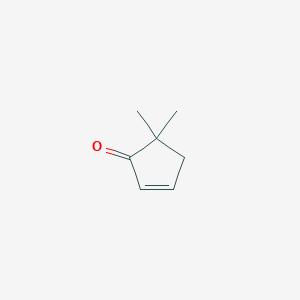
5,5-dimethylcyclopent-2-en-1-one
Overview
Description
5,5-Dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a cyclopentenone derivative characterized by the presence of two methyl groups at the 5-position of the cyclopentene ring. This compound is known for its unique chemical properties and has been widely studied in various fields of chemistry and industry.
Mechanism of Action
Target of Action
It is an α,β-unsaturated carbonyl compound , which are known to interact with a variety of biological targets, including proteins and DNA, through Michael addition reactions .
Mode of Action
As an α,β-unsaturated carbonyl compound, 5,5-dimethylcyclopent-2-en-1-one can undergo typical reactions of this class of compounds, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . These reactions involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of a new carbon-carbon bond. This can result in the modification of biological targets, potentially altering their function .
Result of Action
One study reported that it exhibits higher tumor-specific cytotoxicity against oral human normal and tumor cells . This suggests that the compound may have potential therapeutic applications in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Nazarov cyclization reaction. In this method, a precursor such as isopropyl (E)-but-2-enoate is subjected to acidic conditions, typically using phosphoric acid and phosphorus pentoxide, to induce cyclization and form the desired cyclopentenone .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 2-position of the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated cyclopentenones.
Scientific Research Applications
5,5-Dimethylcyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, fragrances, and as a starting material for the synthesis of polymers and other industrial products
Comparison with Similar Compounds
2-Cyclopenten-1-one: A structurally similar compound with a single carbonyl group at the 1-position.
3,4-Dimethylcyclopent-2-en-1-one: Another cyclopentenone derivative with methyl groups at the 3 and 4 positions.
Uniqueness: 5,5-Dimethylcyclopent-2-en-1-one is unique due to the presence of two methyl groups at the 5-position, which significantly influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentenone derivatives and contributes to its specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
5,5-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDVKHIZRZRHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454121 | |
| Record name | 2-Cyclopenten-1-one, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17197-84-1 | |
| Record name | 2-Cyclopenten-1-one, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


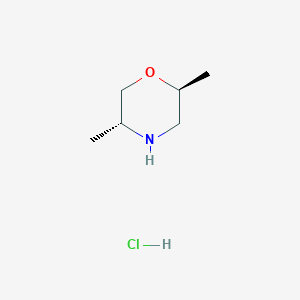
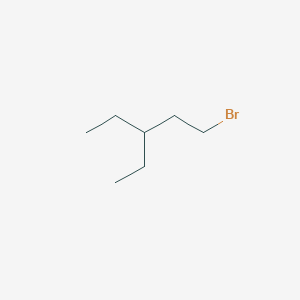
amine](/img/structure/B3187709.png)
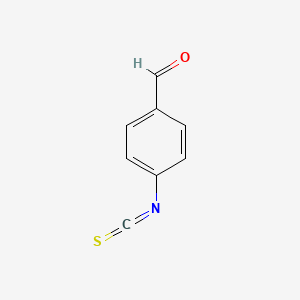
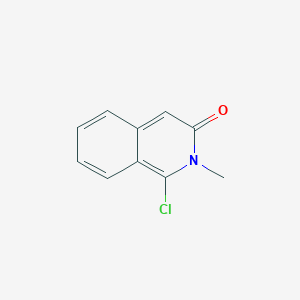
![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)

